molecular formula C21H20O4S2 B2903689 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one CAS No. 315241-69-1

1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one

Cat. No.: B2903689
CAS No.: 315241-69-1
M. Wt: 400.51
InChI Key: GCTCLTKCXPVUFJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one is a polysubstituted propanone derivative featuring a 4-methoxyphenyl group, a thiophene ring, and a tosyl (p-toluenesulfonyl) substituent. Its molecular formula is C₂₁H₂₀O₄S₂, with a molecular weight of 400.50 g/mol . The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (tosyl) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-methylphenyl)sulfonyl-3-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4S2/c1-15-5-11-18(12-6-15)27(23,24)21(20-4-3-13-26-20)14-19(22)16-7-9-17(25-2)10-8-16/h3-13,21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTCLTKCXPVUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=C(C=C2)OC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one typically involves multiple steps, starting with the reaction of 4-methoxybenzaldehyde with thiophene-2-carboxylic acid chloride in the presence of a suitable base. The intermediate product is then treated with tosyl chloride to introduce the tosyl group.

Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: The tosyl group can be substituted with other functional groups, depending on the reaction conditions.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions often employ hydrogen gas in the presence of a metal catalyst.

  • Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropanoic acid

  • Reduction: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-ol

  • Substitution: 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-aminopropan-1-one

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to inflammation and infection.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Variations in Propanone Derivatives

The target compound belongs to a broader class of propanone/chalcone derivatives. Key structural analogs and their differences are summarized below:

Compound Name Structure Highlights Molecular Weight (g/mol) Key Properties/Applications Reference
1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-3-tosylpropan-1-one Tosyl, thiophene, methoxy 400.50 High steric bulk; potential reactivity via tosyl group
(E)-3-(4-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one α,β-unsaturated ketone (chalcone) 268.34 Anticancer activity; planar structure for π stacking
1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one Three methoxy groups 330.37 Enhanced solubility; antiproliferative activity
1-(4-Methoxyphenyl)-3-(4-pentylphenyl)-prop-2-yn-1-one Alkynyl spacer 320.41 Rigid structure; catalytic applications
(E)-3-(3-(Dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one Dimethylamino substituent 271.36 Charge-transfer interactions; fluorescence

Key Observations :

  • Tosyl Group Impact: The tosyl group in the target compound increases molecular weight and steric hindrance compared to chalcones like (E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one .
  • Electronic Effects : Methoxy groups in analogs (e.g., 1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one ) improve solubility and electron donation, whereas the tosyl group introduces electron-withdrawing character, altering reactivity pathways .
  • Biological Activity: Chalcones with α,β-unsaturated ketones (e.g., 3h in ) exhibit cytotoxic activity due to Michael addition reactivity, while the saturated propanone core in the target compound may reduce such effects unless modified.

Physicochemical Properties

  • Polar Surface Area (PSA): The tosyl group increases PSA (≈ 80 Ų) compared to non-sulfonated analogs (e.g., 26.3 Ų for (Z)-1-(4-methoxyphenyl)-3-(4-methylphenyl)propenone ), affecting solubility and membrane permeability.
  • Crystal Packing : demonstrates that methoxy and ethoxy substituents influence supramolecular arrangements via hydrogen bonding and van der Waals interactions. The bulky tosyl group in the target compound likely disrupts such packing, favoring hydrophobic interactions .

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